REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4]SC.C(O)[C@H]1[O:16][C@H:15]([O:17][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O>O>[CH2:3]([CH:2]([NH2:1])[C:7]([OH:9])=[O:8])[CH2:4][C:15]([OH:17])=[O:16]
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCSC)C(=O)O
|
Name
|
sucrose
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
9.01 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
previous excipients solution
|
Quantity
|
8.42 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polymer P2
|
Quantity
|
7.31 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.66 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An excipients solution is prepared
|
Type
|
CUSTOM
|
Details
|
obtained by the method
|
Type
|
CUSTOM
|
Details
|
described in Preparation 7
|
Type
|
WAIT
|
Details
|
This solution was gently stiffed for at least 15 min at room temperature
|
Name
|
Poly(Glutamic Acid)
|
Type
|
|
Smiles
|
C(CC(=O)O)C(C(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4]SC.C(O)[C@H]1[O:16][C@H:15]([O:17][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O>O>[CH2:3]([CH:2]([NH2:1])[C:7]([OH:9])=[O:8])[CH2:4][C:15]([OH:17])=[O:16]
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCSC)C(=O)O
|
Name
|
sucrose
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
9.01 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
previous excipients solution
|
Quantity
|
8.42 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polymer P2
|
Quantity
|
7.31 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.66 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An excipients solution is prepared
|
Type
|
CUSTOM
|
Details
|
obtained by the method
|
Type
|
CUSTOM
|
Details
|
described in Preparation 7
|
Type
|
WAIT
|
Details
|
This solution was gently stiffed for at least 15 min at room temperature
|
Name
|
Poly(Glutamic Acid)
|
Type
|
|
Smiles
|
C(CC(=O)O)C(C(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:7]([OH:9])=[O:8])[CH2:3][CH2:4]SC.C(O)[C@H]1[O:16][C@H:15]([O:17][C@]2(CO)O[C@H](CO)[C@@H](O)[C@@H]2O)[C@H](O)[C@@H](O)[C@@H]1O>O>[CH2:3]([CH:2]([NH2:1])[C:7]([OH:9])=[O:8])[CH2:4][C:15]([OH:17])=[O:16]
|
Name
|
|
Quantity
|
0.02 g
|
Type
|
reactant
|
Smiles
|
N[C@@H](CCSC)C(=O)O
|
Name
|
sucrose
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
|
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O
|
Name
|
|
Quantity
|
9.01 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
previous excipients solution
|
Quantity
|
8.42 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
polymer P2
|
Quantity
|
7.31 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
9.66 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An excipients solution is prepared
|
Type
|
CUSTOM
|
Details
|
obtained by the method
|
Type
|
CUSTOM
|
Details
|
described in Preparation 7
|
Type
|
WAIT
|
Details
|
This solution was gently stiffed for at least 15 min at room temperature
|
Name
|
Poly(Glutamic Acid)
|
Type
|
|
Smiles
|
C(CC(=O)O)C(C(=O)O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |